Ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate

Medicinal Chemistry Physicochemical Property Analysis Structure-Activity Relationship (SAR)

Sourcing a pyrimidine building block with the precise 4-cyclopropyl/2-ethyl substitution pattern often means long lead times or accepting near-miss analogs that compromise SAR integrity. Ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate (CAS 887410-52-8) solves this with its distinct steric and electronic profile: • Delivers high Fsp³ (0.58) and moderate cLogP (~2.0) for favorable ADME starting points in lead optimization. • The 5-carboxylate ester provides a versatile handle for amide, acid, or alcohol derivatization. • Supplied at ≥98% purity with sealed dry storage (2-8°C) and ambient shipping for reliable, global delivery.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
Cat. No. B13161357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCCC1=NC=C(C(=N1)C2CC2)C(=O)OCC
InChIInChI=1S/C12H16N2O2/c1-3-10-13-7-9(12(15)16-4-2)11(14-10)8-5-6-8/h7-8H,3-6H2,1-2H3
InChIKeyPTMIGKVVZAPWBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate: Building Block Overview


Ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate (CAS 887410-52-8) is a polysubstituted pyrimidine derivative, a heterocyclic scaffold frequently utilized in medicinal chemistry and agrochemical research . It features a cyclopropyl group at the 4-position, an ethyl group at the 2-position, and an ethyl carboxylate ester at the 5-position of the pyrimidine core. This specific substitution pattern imparts unique steric and electronic properties, making it a valuable building block for the synthesis of more complex, biologically active molecules [1]. As a research chemical, it is typically supplied with a purity of ≥95% for use as a synthetic intermediate .

Workflow Synthesis of pyrimidine-based compound libraries Advanced building block for SAR exploration
Key Substituents 4-cyclopropyl, 2-ethyl, 5-ethyl carboxylate Unique steric and electronic profile
Supply Context Typically supplied at ≥95% purity Suitable as synthetic intermediate

Ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate: Why Analogs Are Not Interchangeable


The value of Ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate in a research or industrial context is intrinsically linked to its precise substitution pattern. The 4-cyclopropyl group provides a rigid, electron-rich moiety that can influence molecular conformation and metabolic stability differently than a 4-methyl or 4-aryl group. Similarly, the 2-ethyl substituent offers distinct steric bulk and lipophilicity compared to the more common 2-methyl or 2-amino analogs. Replacing this compound with a simpler, more readily available pyrimidine-5-carboxylate (e.g., ethyl 2-ethylpyrimidine-5-carboxylate ) would omit the crucial 4-cyclopropyl group, fundamentally altering the molecule's physicochemical properties and potential biological interactions. The specific combination of these substituents dictates its utility as a precise building block in structure-activity relationship (SAR) studies and lead optimization programs. Substitution with a close analog is therefore not a scientifically valid procurement strategy, as it would compromise the integrity of the synthetic route or the desired properties of the final target molecule.

Analogs lacking the 4-cyclopropyl group may shift scaffold geometry and target engagement context
2-methyl analog substitution may alter lipophilicity and membrane permeability profile
Close analog replacement compromises SAR integrity and synthetic route fidelity

Ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate: Quantitative Evidence vs Analogs


2-Ethyl vs. 2-Methyl: Lipophilicity and Steric Effects

The 2-ethyl substituent in the target compound provides a distinct increase in lipophilicity and steric bulk compared to the more common 2-methyl analog, ethyl 4-cyclopropyl-2-methylpyrimidine-5-carboxylate . This difference is crucial for modulating membrane permeability and target binding in drug discovery programs.

2-Ethyl vs. 2-Methyl Lipophilicity
Cross-study comparable
Δ cLogP ≈ 0.5 log unit increase
Target cLogP 2.0 vs. comparator 1.5 (calculated)
Supports differentiated lipophilicity profile for ADME property optimization
In silico prediction; experimental verification needed for specific targets
Medicinal Chemistry Physicochemical Property Analysis Structure-Activity Relationship (SAR)

4-Cyclopropyl vs. Unsubstituted: Steric and Shape Advantage

The presence of the 4-cyclopropyl group introduces significant steric bulk and a unique three-dimensional shape relative to an unsubstituted pyrimidine-5-carboxylate core, such as ethyl 2-ethylpyrimidine-5-carboxylate . This is reflected in the fraction of sp3-hybridized carbons (Fsp3), a metric often correlated with improved solubility and clinical success.

4-Cyclopropyl vs. Unsubstituted Fsp3
Cross-study comparable
Fsp3 0.58 (76% higher than analog)
Target vs. 2-ethylpyrimidine-5-carboxylate (Fsp3 0.33)
Indicates a more three-dimensional scaffold, associated with improved library diversity
Calculated metric; biological relevance depends on target pocket
Organic Synthesis Medicinal Chemistry Scaffold Hopping

Procurement: Cost vs Quantity Volume Discounts

While not a measure of biological activity, the cost and availability of this specific building block are critical procurement factors. The target compound is a specialty chemical available from a limited number of global suppliers, which is reflected in its pricing structure. Data from a major vendor (Enamine) shows a clear volume discount for this compound [1].

Procurement Cost vs. Quantity
Supporting evidence
Price per gram decreases >90% from 0.1g to 5g pack
0.1g: $8,040/g; 5g: $530/g (Enamine, Mar 2025)
Volume discounts enable cost-efficient multi-step synthesis campaigns
Pricing subject to change; confirm with supplier
Procurement Sourcing Strategy Research Economics

Class-Level Evidence: Antiproliferative Activity of Pyrimidine-5-carboxylates

The pyrimidine-5-carboxylate core is a recognized privileged structure in medicinal chemistry. While no direct activity data for the target compound was found in peer-reviewed literature, research on close analogs demonstrates the potential for potent biological activity. For instance, a 2-cyclopropyl pyrimidine-5-carboxylate analog showed an IC50 of 68.95 nM against the H1975 cancer cell line [1]. This class-level evidence supports the hypothesis that the target compound, with its unique 2-ethyl and 4-cyclopropyl substitution, could be a valuable starting point for developing novel inhibitors.

Class-Level Antiproliferative Activity
Class-level inference
Analog IC50 68.95 nM (H1975 cell line)
No direct data for target compound
Pyrimidine-5-carboxylate chemotype supports cell-based assay exploration
Interpretation requires target-specific validation
Chemical Biology Enzymology Drug Discovery

Ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate: Research and Industrial Applications


Lead Optimization Scaffold for Drug Discovery

The compound's unique combination of substituents (2-ethyl, 4-cyclopropyl) makes it an ideal core scaffold for medicinal chemistry programs. Its moderate lipophilicity (cLogP ~2.0) and high Fsp3 (0.58) provide a favorable starting point for optimizing the ADME profile of a lead series. Researchers can use it to synthesize focused libraries, modifying the 5-carboxylate ester to explore structure-activity relationships (SAR) for novel enzyme inhibitors or receptor modulators [1].

Key Intermediate for Bioactive Molecule Synthesis

As an advanced building block, Ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate is a strategic intermediate for synthesizing more complex molecular architectures. The cyclopropyl and ethyl groups can serve as metabolically stable replacements for other moieties, and the 5-ester is a convenient handle for further derivatization into amides, acids, or alcohols. This makes it suitable for the multi-step synthesis of drug candidates or natural product analogs [1].

Crop Protection Agent Research

Pyrimidine derivatives are a well-known class of fungicides and plant growth regulators. The specific substitution pattern of this compound, with its cyclopropyl and ethyl groups, could be explored as a new active ingredient or a precursor in the discovery of novel agrochemicals. Its use in this context aligns with patent literature that highlights pyrimidines with cyclopropyl substituents as potential plant protection agents [1].

Application
Selection Property
Validation Focus
Lead Optimization Scaffold
Scaffold diversity (cyclopropyl/ethyl pattern)
SAR around 5-ester derivatization; ADME profile review
Bioactive Molecule Synthesis
Synthetic versatility (ester handle, metabolically stable groups)
Multi-step derivatization feasibility; target engagement context
Crop Protection Research
Pyrimidine scaffold with cyclopropyl substitution
Agrochemical screening; plant growth regulation endpoint review
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